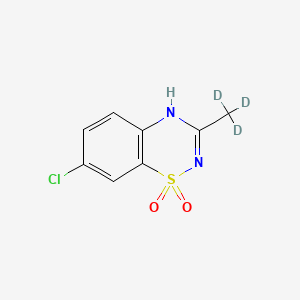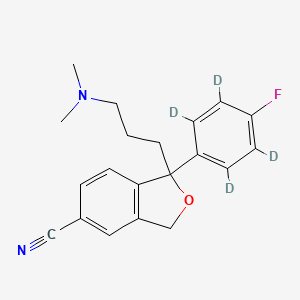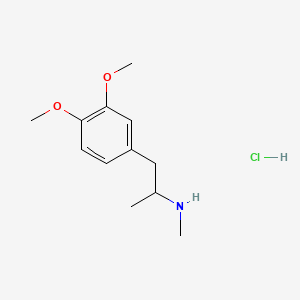
Diazoxide-d3
Vue d'ensemble
Description
Diazoxide-d3 is used as an internal standard for the quantification of diazoxide . Diazoxide is an activator of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel K ir 6.2 . It also activates SUR2A/K ir 6.2 and SUR2B/K ir 6.2 channels in HEK293T cells . Diazoxide inhibits glucose-induced insulin release from isolated rat pancreatic β cells and induces relaxation of isolated rat aortic rings .
Molecular Structure Analysis
The molecular formula of this compound is C8H4D3ClN2O2S . The average mass is 233.690 Da and the monoisotopic mass is 233.010498 Da .Chemical Reactions Analysis
Diazoxide is known to increase membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction . This results in peripheral vasodilatation and decreases in peripheral vascular resistance .Applications De Recherche Scientifique
Réactions multicomposants impliquant des réactifs diazo
Le Diazoxide-d3 joue un rôle important dans les réactions multicomposants des composés diazo . Ces réactions sont des transformations chimiques où trois composés ou plus réagissent de manière hautement sélective pour former des molécules organiques complexes . Le this compound, en tant que composé diazo, présente des modes de réactivité uniques et étonnamment divers, notamment des transformations avec à la fois la conservation des atomes d'azote et l'élimination de diazote lors de leur activation thermique, catalytique ou photolytique .
Neuroprotection
Il a été démontré que le this compound protège les neurones de différentes agressions neurotoxiques in vitro et ex vivo . Il protège efficacement les motoneurones NSC-34 des dommages glutamatergiques, oxydatifs et inflammatoires . Ce rôle neuroprotecteur du diazoxide est médié par l'activation de l'expression et de la translocation nucléaire de Nrf2 .
Activation de la voie antioxydante
Le this compound active les voies antioxydantes, un nouveau mécanisme d'action qui prévient la neurodégénérescence . Cette activation de la voie antioxydante est bénéfique pour les maladies telles que la sclérose en plaques .
Activation du canal potassique sensible à l'ATP
Le this compound est un activateur bien connu du canal potassique sensible à l'ATP . L'activation de ces canaux est devenue une nouvelle approche thérapeutique prometteuse pour le traitement des maladies neurodégénératives en raison de leur rôle dans la protection mitochondriale et cellulaire
Mécanisme D'action
Target of Action
Diazoxide-d3 primarily targets the ATP-sensitive potassium channels (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin secretion in response to changes in blood glucose levels .
Mode of Action
This compound acts as a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, diazoxide promotes a potassium efflux from beta cells . This results in the hyperpolarization of the cell membrane, leading to a decrease in calcium influx and subsequently reduced release of insulin .
Biochemical Pathways
The activation of KATP channels by this compound affects several biochemical pathways. It leads to the hyperpolarization of the beta cell membrane , which inhibits the release of insulin . This action directly impacts the glucose metabolism pathway by increasing glucose release by the liver . Additionally, this compound has been shown to activate antioxidative pathways, providing neuroprotective effects .
Pharmacokinetics
This compound is generally taken orally . It is metabolized in the liver through oxidation and sulfate conjugation . The elimination half-life of diazoxide is between 21-45 hours, and it is excreted through the kidneys . The protein binding of diazoxide is approximately 90% .
Result of Action
The primary result of this compound’s action is the inhibition of insulin release from the pancreas, leading to an increase in blood glucose levels . This makes it effective in treating conditions like hyperinsulinemic hypoglycemia . Additionally, this compound exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for diazoxide to exert its effects on KATP channels . Furthermore, the drug’s effectiveness can be affected by the patient’s metabolic state and the presence of other medications . It’s also important to note that diazoxide has been associated with serious adverse effects such as pulmonary hypertension and neutropenia .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Diazoxide-d3, like Diazoxide, is known to activate ATP-sensitive potassium channels . This interaction plays a crucial role in its biochemical reactions. The activation of these channels leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit glucose-induced insulin release from isolated rat pancreatic β cells . Furthermore, it induces relaxation of isolated rat aortic rings precontracted with potassium chloride . In the context of hyperinsulinism, this compound helps manage hypoglycemia by inhibiting insulin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-sensitive potassium channels. It is one of the most potent openers of these channels present on the insulin-producing beta cells of the pancreas . Opening these channels leads to hyperpolarization of the cell membrane, a decrease in calcium influx, and a subsequently reduced release of insulin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported to reduce mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose .
Metabolic Pathways
This compound, like Diazoxide, is involved in metabolic pathways that regulate insulin release. By activating ATP-sensitive potassium channels, it influences the metabolic flux within insulin-producing beta cells, leading to a decrease in insulin secretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to Diazoxide. It is known to be transported to the insulin-producing beta cells of the pancreas where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of Diazoxide, given their similar structures and functions. Diazoxide is known to localize at the mitochondria where it interacts with ATP-sensitive potassium channels . Therefore, it can be inferred that this compound may also localize at the mitochondria within cells.
Propriétés
IUPAC Name |
7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)






![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)

